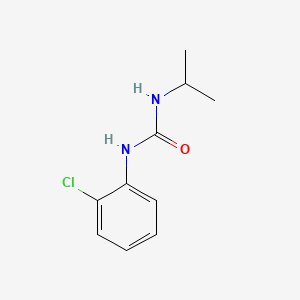

Urea, N-(2-chlorophenyl)-N'-(1-methylethyl)-

Description

Evolution and Significance of Phenylurea Herbicide Chemistry

The history of phenylurea herbicides began in the early 1950s. The first compound in this class, Monuron, was introduced by DuPont in 1952. ccsenet.org This marked a significant advancement in chemical weed control, moving towards more selective herbicides. cal-ipc.org Following this discovery, numerous other phenylurea derivatives were synthesized and commercialized, including Diuron, Linuron, and Chlortoluron. researchgate.netccsenet.orgwikipedia.org

These compounds share a common chemical backbone but differ in the substituent groups on the phenyl ring and the nitrogen atoms of the urea (B33335) moiety. These structural variations influence their herbicidal activity, selectivity, and environmental persistence. oup.com The development of compounds like Isoproturon, with an isopropylphenyl group, represented efforts to refine selectivity and effectiveness for specific crops and weed spectrums. nih.govscielo.br The general chemical structure allows for a wide range of modifications, leading to a large family of herbicides with diverse applications. ccsenet.org

The primary mechanism of action for this class of herbicides is the disruption of the photosynthetic electron transport chain. researchgate.netcal-ipc.org By binding to the D1 protein in photosystem II, they block the electron flow, which ultimately leads to the death of the susceptible plant. cal-ipc.org This specific mode of action was a major focus of chemical research and development in the mid-20th century. cal-ipc.org

Historical Context of Isoproturon Application in Agriculture

Isoproturon was introduced in 1971 by companies including Hoechst AG, Rhône-Poulenc, and Ciba-Geigy AG. wikipedia.org It emerged as a selective, systemic herbicide primarily absorbed through the roots and leaves of plants. made-in-china.comcoastalwiki.org Its main application was for the pre- and post-emergence control of annual grasses and many broad-leaved weeds in cereal crops. wikipedia.orgcoastalwiki.org

Historically, Isoproturon became one of the most widely used herbicides globally, particularly for crops like wheat, barley, rye, triticale, and sugarcane. ccsenet.orgwikipedia.orgrepec.org Its effectiveness against problematic weeds such as black-twitch, common wild oat, and annual meadow grass made it a staple in cereal production in many regions, including Europe and India. oup.comwikipedia.org In 2007, for instance, 624 tonnes of Isoproturon were used in India, accounting for 2.6% of the country's total herbicide consumption. wikipedia.org However, it was found to be phytotoxic to durum wheat varieties. wikipedia.org

The compound was typically sold in formulations such as suspended concentrates (SC) or wettable powders (WP). wikipedia.org

Table 1: Chemical and Physical Properties of Isoproturon

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-(4-isopropylphenyl)-1,1-dimethylurea | made-in-china.comnih.govwho.int |

| CAS Number | 34123-59-6 | nih.govwikipedia.orgnist.govscbt.com |

| Molecular Formula | C12H18N2O | nih.govwikipedia.orgnist.govscbt.com |

| Molecular Weight | 206.28 g/mol | nih.govscbt.compharmaffiliates.com |

| Appearance | Colourless crystals / White solid | wikipedia.orgcoastalwiki.orgpharmaffiliates.com |

| Melting Point | 158 °C (316 °F; 431 K) | wikipedia.orgcoastalwiki.org |

| Solubility in Water | 65 mg/L (at 22 °C) | wikipedia.org |

Current Research Paradigms and Challenges for Isoproturon

Despite its long history of use, Isoproturon faces several significant challenges that are the focus of current research. A primary issue is the development of herbicide resistance in target weed populations. ccsenet.org Repeated use has led to the evolution of resistant biotypes, notably in species like Phalaris minor (lesser canary grass), rendering the herbicide less effective in some agricultural systems. ccsenet.orgwikipedia.org Research has shown that some biotypes could not be controlled even with double the recommended application rate. ccsenet.org

Environmental contamination is another major concern. Isoproturon is relatively mobile in soil and has a tendency to leach into surface and groundwater. coastalwiki.orgwho.int This has led to its detection in various water bodies across Europe, raising concerns about water quality. oup.comwho.int Its persistence in the environment, with a half-life of about 30 days in water and 40 days in soil, contributes to these concerns. coastalwiki.orgwho.int Consequently, its use has been banned or restricted in several regions, including the United States and the European Union, where it was temporarily banned as a potential endocrine disruptor. ccsenet.orgnih.govwikipedia.org

Current research is focused on several key areas:

Biodegradation: Studies are investigating the microbial degradation of Isoproturon in soil and water systems. Research has identified specific microorganisms capable of metabolizing the herbicide, which could offer potential for bioremediation. oup.comtaylorfrancis.com The degradation pathway often involves N-demethylation followed by hydrolysis of the urea bridge. oup.com

Mitigation Strategies: Researchers are exploring ways to reduce the environmental impact of Isoproturon. This includes the use of adjuvants to enhance its efficacy, potentially allowing for lower application rates. scielo.brawsjournal.org

Environmental Fate: Ongoing studies aim to better understand the transport, persistence, and transformation of Isoproturon and its metabolites in the environment to refine risk assessments. oup.comwho.int Field studies indicate a slow natural degradation rate, with the potential for leaching to occur for several years after application. nih.gov

These challenges have diminished Isoproturon's role in some parts of the world, but it remains in use in other regions, prompting continued scientific investigation into its long-term impacts and sustainable use. ccsenet.orgrepec.org

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-propan-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-7(2)12-10(14)13-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBJJVCHSIPCIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211676 | |

| Record name | Urea, N-(2-chlorophenyl)-N'-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62635-47-6 | |

| Record name | N-(2-Chlorophenyl)-N′-(1-methylethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62635-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N-(2-chlorophenyl)-N'-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062635476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC190743 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-(2-chlorophenyl)-N'-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-CHLOROPHENYL)-3-ISOPROPYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for N-(2-chlorophenyl)-N'-(1-methylethyl)urea

The synthesis of N,N'-disubstituted ureas like N-(2-chlorophenyl)-N'-(1-methylethyl)urea has traditionally relied on robust and well-established chemical reactions. These methods, while effective, are continuously being refined to improve efficiency and reduce environmental impact.

Conventional Reaction Pathways (e.g., Isocyanate-Amine Reactions, Phosgene (B1210022) Equivalents)

The most prevalent and straightforward method for synthesizing N-(2-chlorophenyl)-N'-(1-methylethyl)urea is the reaction between an appropriately substituted isocyanate and an amine. researchgate.net This reaction is typically high-yielding and proceeds under mild conditions. The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate group, followed by a proton transfer to form the stable urea (B33335) linkage. For the synthesis of the title compound, this would involve the reaction of 2-chlorophenyl isocyanate with isopropylamine (B41738). The reaction is often carried out in an inert solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) at room temperature. researchgate.net

Historically, phosgene (COCl₂) was a key reagent in the synthesis of isocyanates from primary amines, which were then used to produce ureas. However, due to the extreme toxicity of phosgene gas, safer alternatives known as phosgene equivalents are now widely employed. mdpi.com Triphosgene (B27547), a stable crystalline solid, is a common and safer substitute for phosgene. nih.govresearchgate.net In this approach, a primary amine, such as 2-chloroaniline, is reacted with triphosgene in the presence of a base like triethylamine (B128534) (TEA) to generate the 2-chlorophenyl isocyanate in situ. Subsequent addition of isopropylamine to the reaction mixture yields N-(2-chlorophenyl)-N'-(1-methylethyl)urea. nih.gov This one-pot procedure avoids the isolation of the hazardous isocyanate intermediate. nih.gov The reaction conditions are generally mild, often conducted at low temperatures to control the exothermic reaction. mdpi.com

| Reagent 1 | Reagent 2 | Phosgene Equivalent | Solvent | Base | Temperature | Product |

| 2-chlorophenyl isocyanate | isopropylamine | - | DCM, THF, or DMF | - | Room Temperature | N-(2-chlorophenyl)-N'-(1-methylethyl)urea |

| 2-chloroaniline | isopropylamine | Triphosgene | DCM | Triethylamine | Low Temperature | N-(2-chlorophenyl)-N'-(1-methylethyl)urea |

Alternative and Green Chemistry Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. researchgate.netnih.gov For the production of ureas, this includes the use of greener solvents, catalysts, and starting materials. One such approach involves the use of water as a reaction medium for the synthesis of unsymmetrical ureas from isocyanates and amines. arabjchem.org This method offers advantages such as being inexpensive, non-toxic, and allowing for easy product isolation, often without the need for column chromatography. arabjchem.org

Other green approaches focus on avoiding the use of phosgene and its derivatives altogether. Research into phosgene-free routes for isocyanate synthesis is ongoing, with methods involving the carbonylation of amines or nitro compounds being explored. While not yet widely applied to the specific synthesis of N-(2-chlorophenyl)-N'-(1-methylethyl)urea, these developments hold promise for future green manufacturing processes.

Mechanistic Investigations of Urea Bond Formation in Related Compounds

The formation of the urea bond from the reaction of an isocyanate and an amine is a well-understood and fundamental reaction in organic chemistry. The reaction mechanism is generally accepted to proceed through a concerted or a stepwise pathway. In the concerted mechanism, the nucleophilic attack of the amine nitrogen on the isocyanate carbon and the proton transfer from the amine to the isocyanate nitrogen occur simultaneously through a four-membered transition state.

Alternatively, a stepwise mechanism involves the initial formation of a zwitterionic intermediate, which then undergoes an intramolecular proton transfer to yield the final urea product. The exact mechanism can be influenced by factors such as the nature of the substituents on both the isocyanate and the amine, the solvent, and the presence of any catalysts. For phenylurea herbicides, understanding these mechanistic details is crucial for optimizing reaction conditions and potentially designing more efficient synthetic routes.

Synthesis of Novel Isoproturon Derivatives and Analogs

The development of new herbicidal compounds with improved efficacy, selectivity, and environmental profiles is a key objective in agrochemical research. This often involves the synthesis of derivatives and analogs of existing successful herbicides like Isoproturon (a common name for a related compound, N-(4-isopropylphenyl)-N,N-dimethylurea). wikipedia.org

Rational Design of Modified Structures

The rational design of novel herbicide candidates often targets the molecular site of action. Phenylurea herbicides, including Isoproturon and its analogs, are known to inhibit photosynthesis by binding to the D1 protein in photosystem II (PSII). researchgate.net By understanding the binding interactions between the herbicide and the D1 protein, researchers can design new molecules with modified structures that are predicted to have enhanced binding affinity and, consequently, higher herbicidal activity. researchgate.net

For example, computational modeling and molecular docking studies can be used to predict how different substituents on the phenyl ring or the urea nitrogen atoms will affect the binding of the molecule to the D1 protein. This in silico approach allows for the pre-screening of a large number of potential derivatives, prioritizing the most promising candidates for synthesis and biological evaluation.

Exploration of Structure-Activity Relationships (SAR) for Herbicide Efficacy

Structure-activity relationship (SAR) studies are fundamental to the process of drug and herbicide discovery. researchgate.net These studies involve synthesizing a series of related compounds and evaluating their biological activity to identify the key structural features responsible for their efficacy. For phenylurea herbicides, SAR studies have revealed several important trends. nih.govresearchgate.net

The nature and position of substituents on the phenyl ring can have a significant impact on herbicidal activity. For instance, the presence of a chlorine atom at the 2-position of the phenyl ring in N-(2-chlorophenyl)-N'-(1-methylethyl)urea is crucial for its activity. Modifications to the alkyl group on the second nitrogen atom of the urea moiety also influence the compound's effectiveness. By systematically varying these structural elements and assessing the resulting changes in herbicidal activity, researchers can build a comprehensive understanding of the SAR for this class of compounds. This knowledge is then used to guide the design of new, more potent and selective herbicides. nih.gov

Synthetic Strategies for Radiolabeled Isoproturon for Environmental Tracing

The use of radiolabeled compounds is crucial for tracing the environmental fate and metabolism of pesticides like Isoproturon, formally known as Urea, N-(2-chlorophenyl)-N'-(1-methylethyl)-. The introduction of a radioactive isotope, most commonly Carbon-14 (¹⁴C), allows for sensitive and accurate tracking of the molecule and its degradation products in various environmental matrices such as soil, water, and biological systems. The synthesis of radiolabeled Isoproturon can be strategically designed to place the radioactive label on different parts of the molecule, which in turn provides specific insights into its environmental degradation pathways. The two primary strategies for synthesizing ¹⁴C-labeled Isoproturon involve the incorporation of the ¹⁴C isotope into the carbonyl group of the urea moiety or into the phenyl ring.

Strategy 1: Synthesis of [carbonyl-¹⁴C]Isoproturon

This approach introduces the Carbon-14 atom at the carbonyl group of the urea structure. This labeling position is particularly useful for studying the hydrolysis and degradation of the urea linkage, as the release of radiolabeled carbon dioxide (¹⁴CO₂) can be readily monitored.

The synthesis commences with the preparation of [¹⁴C]urea, a key precursor. A common method for synthesizing [¹⁴C]urea starts from commercially available [¹⁴C]barium carbonate (Ba¹⁴CO₃). The process involves the reaction of [¹⁴C]barium carbonate with an alkali metal amino compound, such as sodium amide, under a nitrogen atmosphere at elevated temperatures (300-400 °C). The resulting intermediate is then hydrolyzed with an acid, like sulfuric acid, to produce an aqueous solution of [¹⁴C]urea sulfate, which is subsequently purified to yield [¹⁴C]urea.

Once [¹⁴C]urea is obtained, it can be reacted with 4-isopropylaniline (B126951) in a two-step process. The first step involves the reaction of 4-isopropylaniline with [¹⁴C]urea in an aqueous medium to form the intermediate N-(4-isopropylphenyl)-[¹⁴C]urea. This reaction is typically carried out under reflux conditions. In the second step, the intermediate is reacted with dimethylamine (B145610), often in a solvent like dimethylbenzene, to yield [carbonyl-¹⁴C]Isoproturon.

Table 1: Synthetic Scheme for [carbonyl-¹⁴C]Isoproturon

| Step | Reactants | Reagents/Conditions | Product | Purpose of Radiolabeling |

| 1 | [¹⁴C]Barium Carbonate, Sodium Amide | 300-400 °C, Nitrogen atmosphere | [¹⁴C]Cyanamide Intermediate | Introduction of ¹⁴C isotope |

| 2 | [¹⁴C]Cyanamide Intermediate | Sulfuric Acid, Water | [¹⁴C]Urea | Key radiolabeled precursor |

| 3 | 4-Isopropylaniline, [¹⁴C]Urea | Water, Reflux | N-(4-isopropylphenyl)-[¹⁴C]urea | Formation of urea linkage |

| 4 | N-(4-isopropylphenyl)-[¹⁴C]urea, Dimethylamine | Dimethylbenzene, Heat | [carbonyl-¹⁴C]Isoproturon | Final radiolabeled product |

Strategy 2: Synthesis of [phenyl-¹⁴C]Isoproturon

Labeling the phenyl ring of Isoproturon provides a stable marker to trace the fate of the aromatic portion of the molecule, which is valuable for studying transformations such as hydroxylation, ring cleavage, and the formation of bound residues in soil. This synthetic route typically starts with a ¹⁴C-labeled benzene (B151609) derivative.

A plausible synthetic pathway begins with commercially available [U-¹⁴C]aniline, where the benzene ring is uniformly labeled with ¹⁴C. The synthesis of [U-¹⁴C]aniline itself can be achieved from [U-¹⁴C]benzene through nitration followed by reduction. The [U-¹⁴C]aniline then undergoes a Friedel-Crafts alkylation reaction with an isopropylating agent, such as isopropyl alcohol or 2-bromopropane, in the presence of a suitable catalyst to introduce the isopropyl group at the para position, yielding [phenyl-¹⁴C]4-isopropylaniline. nih.gov

Following the synthesis of the radiolabeled aniline (B41778) derivative, the urea side chain is constructed. This is accomplished by reacting [phenyl-¹⁴C]4-isopropylaniline with phosgene (COCl₂) to form the corresponding isocyanate, which is then reacted with dimethylamine to produce [phenyl-¹⁴C]Isoproturon. An alternative, non-phosgene route involves the reaction of [phenyl-¹⁴C]4-isopropylaniline with urea, as described in the previous strategy, but with the label originating from the aniline precursor instead of the urea.

Table 2: Plausible Synthetic Scheme for [phenyl-¹⁴C]Isoproturon

| Step | Reactants | Reagents/Conditions | Product | Purpose of Radiolabeling |

| 1 | [U-¹⁴C]Benzene | Nitrating mixture (HNO₃/H₂SO₄) | [U-¹⁴C]Nitrobenzene | Introduction of nitro group for subsequent reduction |

| 2 | [U-¹⁴C]Nitrobenzene | Reducing agent (e.g., Fe/HCl) | [U-¹⁴C]Aniline | Formation of the key radiolabeled aniline precursor |

| 3 | [U-¹⁴C]Aniline, Isopropylating agent (e.g., 2-bromopropane) | Friedel-Crafts catalyst (e.g., AlCl₃) | [phenyl-¹⁴C]4-Isopropylaniline | Introduction of the isopropyl group |

| 4 | [phenyl-¹⁴C]4-Isopropylaniline, Phosgene (COCl₂) | Inert solvent | [phenyl-¹⁴C]4-isopropylphenyl isocyanate | Formation of the isocyanate intermediate |

| 5 | [phenyl-¹⁴C]4-isopropylphenyl isocyanate, Dimethylamine | Inert solvent | [phenyl-¹⁴C]Isoproturon | Formation of the final urea product |

The choice between these radiolabeling strategies depends on the specific objectives of the environmental tracing study. nih.gov For instance, if the primary goal is to understand the degradation of the urea side chain, [carbonyl-¹⁴C]Isoproturon would be the tracer of choice. Conversely, to track the fate of the aromatic ring and its potential for forming persistent residues, [phenyl-¹⁴C]Isoproturon would be more appropriate. These radiolabeled syntheses, while often complex and requiring specialized facilities, are indispensable for generating the critical data needed for environmental risk assessments of pesticides.

Herbicide Resistance Mechanisms and Management Strategies in Weeds

Biotype Evolution and Geographical Distribution of Isoproturon Resistance

The evolution of herbicide resistance is a classic example of natural selection, where the continuous application of a herbicide kills susceptible individuals, leaving resistant ones to survive and reproduce. The first case of Isoproturon resistance was reported in the early 1990s in Phalaris minor (little seed canary grass), a major weed in the rice-wheat cropping systems of India. nih.govisws.org.in This resistance emerged after a decade of widespread Isoproturon use. caws.org.nz

The table below summarizes the key geographical areas and the primary weed biotype affected by Isoproturon resistance.

| Geographical Region | Primary Weed Biotype | First Reported | Affected Area (India) |

| Northwest India (Punjab, Haryana) | Phalaris minor | Early 1990s | 0.8 - 1.0 million hectares |

| Europe | Alopecurus myosuroides | Documented cases | Widespread in certain regions |

Molecular Basis of Resistance

Weed populations have evolved sophisticated mechanisms to withstand the effects of Isoproturon. These are broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR): psbA Gene Mutations and D1 Protein Alterations

Target-site resistance occurs when a genetic mutation alters the herbicide's target protein, reducing or eliminating its binding affinity. Isoproturon, like other urea-based herbicides, acts by inhibiting photosynthesis at the photosystem II (PSII) complex. It specifically binds to the D1 protein, a key component of the PSII reaction center, which is encoded by the chloroplast gene psbA.

Mutations in the psbA gene can lead to amino acid substitutions in the D1 protein, preventing Isoproturon from binding effectively. While several mutations in the psbA gene are known to confer resistance to PSII inhibitors, the most frequently cited mutation conferring resistance to triazine herbicides is a serine-to-glycine substitution at position 264. uv.mx For phenylurea herbicides like Isoproturon, other mutations can also play a role. For instance, a valine-to-isoleucine change at position 219 and an alanine-to-valine change at position 251 have been identified in weed species resistant to non-triazine PSII herbicides. uv.mx These alterations in the D1 protein's structure mean that even if the herbicide reaches its target, it cannot exert its inhibitory effect, allowing the plant to survive.

Non-Target-Site Resistance (NTSR): Enhanced Metabolic Degradation

Non-target-site resistance involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. nih.govclemson.edu The most common form of NTSR is enhanced metabolic degradation, where the resistant plant can rapidly detoxify the herbicide into non-toxic compounds. This is often a more complex and formidable type of resistance as it can confer cross-resistance to herbicides with different modes of action. researchgate.net

A primary mechanism for enhanced metabolism in Isoproturon-resistant weeds involves the superfamily of enzymes known as cytochrome P450 monooxygenases (CYPs). researchgate.net Studies have shown that resistant biotypes of Phalaris minor exhibit increased activity of these enzymes. CYPs detoxify Isoproturon primarily through two pathways: N-demethylation (removing methyl groups) and ring-hydroxylation (adding a hydroxyl group to the phenyl ring). These modifications make the herbicide molecule more water-soluble and less toxic, facilitating its subsequent breakdown and sequestration within the plant cell. The degradation of Isoproturon has been found to be significantly faster in resistant biotypes compared to susceptible ones. researchgate.net

Besides cytochrome P450s, other enzyme systems can contribute to herbicide detoxification. Glutathione (B108866) S-transferases (GSTs) are a major family of detoxification enzymes in plants. They work by catalyzing the conjugation (binding) of the herbicide molecule, or its metabolites, with the endogenous tripeptide glutathione. This process marks the herbicide for transport and sequestration into the vacuole, effectively removing it from the cytoplasm where it could cause harm. While the role of CYPs is more prominently documented for Isoproturon, GSTs are a known component of NTSR for many herbicides and can play a secondary or complementary role in the detoxification pathway. nih.gov

Academic Approaches for Resistance Management

The widespread evolution of Isoproturon resistance has necessitated the development of integrated weed management (IWM) strategies to ensure crop sustainability. Academic research has focused on diversifying weed control methods to reduce the selection pressure exerted by a single herbicide. Key strategies include:

Herbicide Rotation and Mixtures: The most immediate strategy is to stop the continuous use of Isoproturon and rotate it with herbicides that have different modes of action. biotecharticles.com After Isoproturon resistance was confirmed, alternative herbicides such as pendimethalin, clodinafop, fenoxaprop, and sulfosulfuron (B120094) were recommended for the control of resistant P. minor. biotecharticles.com Using herbicide mixtures with multiple modes of action in a single application can also delay the evolution of resistance, as it is less likely for a weed to possess resistance to two different mechanisms simultaneously. ucdavis.edu

Cultural Practices: Agronomic practices play a crucial role in managing resistance. This includes crop rotation (breaking the rice-wheat cycle), adjusting sowing dates to disrupt weed life cycles, and maintaining optimal crop density to enhance the crop's competitive ability against weeds. caws.org.nz

Tillage Management: Strategic tillage can help manage the weed seed bank in the soil. Zero tillage or conservation tillage practices can influence weed emergence patterns and the efficacy of different herbicides.

Monitoring and Early Detection: Regular monitoring of fields for herbicide failure is critical. Early detection of resistant patches allows for targeted interventions before the resistant biotypes spread widely.

By integrating these chemical and non-chemical approaches, the selection pressure for Isoproturon resistance can be mitigated, prolonging the efficacy of existing herbicides and promoting a more sustainable system of weed control.

Herbicide Rotation and Mixtures to Counter Resistance Evolution

The continuous application of Isoproturon, particularly in monoculture systems like the rice-wheat rotation, has been a primary driver for the selection of resistant weed populations, most notably Phalaris minor (littleseed canarygrass). bioone.orgenvirobiotechjournals.com To mitigate this, herbicide rotation and the use of herbicide mixtures are crucial strategies. These approaches delay the evolution of resistance by introducing different modes of action, which prevents the selection of weeds with a single resistance mechanism. nih.gov

Effective management integrates multiple tactics, including rotating Isoproturon with herbicides from different chemical families. bioone.org For instance, after resistance to Isoproturon became widespread, alternative herbicides such as those from the Acetyl-CoA Carboxylase (ACCase) inhibitor group (e.g., Clodinafop, Fenoxaprop-P-ethyl) and the Acetolactate Synthase (ALS) inhibitor group (e.g., Sulfosulfuron) were introduced. cambridge.orgisws.org.in

Tank-mixing herbicides with different modes of action is another effective short-term strategy. bioone.org However, Isoproturon is not considered a good tank-mix partner for controlling already-resistant biotypes because the primary resistance mechanism is metabolic detoxification, which can confer cross-resistance to other herbicides. bioone.org Studies have shown that tank mixtures of herbicides like Clodinafop or Fenoxaprop with certain broadleaf herbicides can sometimes reduce their efficacy against grass weeds. cambridge.org A more sustainable approach involves an integrated system that combines herbicide rotation and mixtures with cultural practices such as tillage, varied planting times, and crop rotation. bioone.org

Table 1: Herbicide Rotation and Mixture Strategies for Isoproturon-Resistant Weeds

| Strategy | Alternative Herbicide(s) | Target Weed(s) | Effectiveness Notes |

|---|---|---|---|

| Rotation | Clodinafop, Fenoxaprop-P-ethyl, Sulfosulfuron | Phalaris minor | Initially effective, but prolonged use led to weed flora shifts and reports of developing resistance to these alternatives. cambridge.orgisws.org.in |

| Rotation | Pendimethalin, Trifluralin | Phalaris minor | Showed effectiveness, although some reports indicated erratic control. cambridge.orgresearchgate.net |

| Mixture | Sequential application of Pendimethalin + Pyroxasulfone followed by Mesosulfuron + Iodosulfuron | Phalaris minor | Provided a high level of control for multiple-herbicide resistant biotypes. isws.org.in |

| Mixture | Tank-mix of Clodinafop, Fenoxaprop, or Sulfosulfuron with Carfentrazone | Grass and broadleaf weeds | Effective against a broader spectrum of weeds without observed antagonism. bioone.org |

Identification and Development of New Herbicidal Agents for Resistant Biotypes

The emergence of Isoproturon-resistant weeds, particularly Phalaris minor in the early 1990s, necessitated the identification and deployment of alternative herbicides. bioone.orgresearchgate.net Research identified several effective post-emergence herbicides from different mode-of-action groups. ACCase inhibitors like Fenoxaprop-P-ethyl and Clodinafop, along with ALS inhibitors like Sulfosulfuron, were among the first successful replacements for controlling Isoproturon-resistant biotypes. bioone.orgisws.org.in

Further research has continued to identify new active ingredients and formulations to manage weeds that have developed resistance not only to Isoproturon but also to subsequent herbicides. Pyroxasulfone, a pre-emergence herbicide that inhibits very-long-chain fatty acid synthesis, has shown high efficacy against P. minor populations with evolved resistance to multiple herbicide modes of action. isws.org.inresearchgate.net Similarly, Pinoxaden (a DEN/ACCase inhibitor) and ready-mixes like Mesosulfuron + Iodosulfuron (ALS inhibitors) have been adopted to manage resistant grass weeds. isws.org.innih.gov

The development of novel molecules has also been explored. For example, in-silico design has led to the synthesis of new derivatives of Isoproturon itself, with modifications intended to overcome resistance. One study found that an N-methyl triazole substituted Isoproturon derivative showed potential as a substitute for the original compound against resistant P. minor. nih.gov

Table 2: Alternative Herbicides for Isoproturon-Resistant Weed Biotypes

| Herbicide | Chemical Family / Mode of Action | Target Weed Biotype(s) |

|---|---|---|

| Clodinafop-propargyl | Aryloxyphenoxypropionate (FOP) / ACCase inhibitor | Phalaris minor, Alopecurus myosuroides isws.org.innih.govresearchgate.net |

| Fenoxaprop-P-ethyl | Aryloxyphenoxypropionate (FOP) / ACCase inhibitor | Phalaris minor, Alopecurus myosuroides bioone.orgnih.govnih.gov |

| Sulfosulfuron | Sulfonylurea / ALS inhibitor | Phalaris minor isws.org.incambridge.org |

| Pinoxaden | Phenylpyrazoline (DEN) / ACCase inhibitor | Alopecurus myosuroides, Phalaris minor nih.govcabidigitallibrary.org |

| Mesosulfuron + Iodosulfuron | Sulfonylurea / ALS inhibitor | Alopecurus myosuroides, Phalaris minor isws.org.innih.gov |

Genomic and Proteomic Studies of Resistant Weed Populations

Understanding the molecular mechanisms of resistance is fundamental to developing sustainable management strategies. Resistance to Isoproturon, a photosystem II (PSII) inhibitor, can occur through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR): Isoproturon functions by binding to the D1 protein in the PSII complex of chloroplasts, blocking electron transport. TSR typically involves mutations in the chloroplast gene (psbA) that encodes the D1 protein. unl.eduunibuc.ro These mutations alter the herbicide's binding site, reducing its efficacy. unl.edu While several point mutations in the psbA gene are known to confer resistance to PSII inhibitors (e.g., a Ser-264-Gly substitution), studies on Isoproturon-resistant Phalaris minor in India did not find these common mutations, suggesting that TSR is not the primary mechanism of resistance in these populations. nih.govunibuc.ronih.govresearchgate.net

Non-Target-Site Resistance (NTSR): This is the more common and complex mechanism for Isoproturon resistance in major grass weeds like Phalaris minor and Alopecurus myosuroides (black-grass). cambridge.orgnih.gov NTSR involves mechanisms that reduce the amount of active herbicide reaching the target site. The most significant of these is enhanced metabolic resistance, where the resistant plants detoxify the herbicide at a faster rate than susceptible plants. nih.govnih.gov This detoxification is primarily carried out by enzyme families such as cytochrome P450 monooxygenases (CYPs) and glutathione S-transferases (GSTs). nih.govnih.govfrontiersin.org

Genomic and proteomic studies have identified the upregulation of specific CYP and GST proteins in resistant weed populations. nih.govareeo.ac.ir For example, research has shown that the degradation of Isoproturon is significantly faster in resistant biotypes of P. minor, a process mediated by P-450 monooxygenase enzymes. cambridge.orgnih.gov The application of CYP450 inhibitors, such as piperonyl butoxide (PBO), can significantly reduce the resistance level in these weeds, confirming the role of these enzymes. nih.gov This metabolic resistance mechanism is particularly problematic as it can confer broad cross-resistance to herbicides from different chemical classes, complicating management efforts. cambridge.orgnih.gov

Table 3: Genomic and Proteomic Factors in Isoproturon Resistance

| Resistance Mechanism | Gene(s) / Protein Family | Function | Weed Species |

|---|---|---|---|

| Target-Site Resistance (TSR) | psbA gene (encoding D1 protein) | Mutation alters herbicide binding site in Photosystem II. | Generally known for PSII inhibitors, but not found to be the primary cause in key Isoproturon-resistant P. minor populations. unibuc.roresearchgate.net |

| Non-Target-Site Resistance (NTSR) | Cytochrome P450 monooxygenases (CYPs) | Enhanced metabolism and detoxification of the herbicide. cambridge.orgnih.gov | Phalaris minor, Alopecurus myosuroides nih.govnih.gov |

Environmental Fate, Transport, and Transformation Pathways

Degradation Dynamics in Soil Systems

The degradation of Isoproturon in soil is a critical process that influences its potential for leaching and long-term environmental presence. This process is primarily driven by microbial activity, with soil characteristics playing a significant modifying role.

The primary mechanism for Isoproturon degradation in soil is microbial metabolism. oup.comnih.gov This process typically begins with the N-demethylation of the N,N-dimethylurea side chain, leading to the formation of the primary metabolite, Monodesmethyl-isoproturon (MDIPU). oup.comresearchgate.net This initial step is often considered rate-limiting in the complete breakdown of the parent compound. researchgate.net

Further demethylation of MDIPU results in the formation of Didesmethyl-isoproturon (DDIPU). oup.comresearchgate.net Subsequently, the urea (B33335) side chain can be cleaved, leading to the formation of 4-isopropylaniline (B126951) (4-IA). oup.comresearchgate.net While MDIPU is frequently detected as the main metabolite in agricultural soils, lower concentrations of DDIPU and 4-IA have also been observed. oup.comoup.com Some studies have also identified hydroxylated metabolites, such as 1-OH-IPU and 2-OH-IPU, indicating alternative degradation pathways can be active in situ. oup.com

A proposed mineralization pathway by certain bacteria, such as Sphingomonas sp., involves the sequential N-demethylation to MDIPU and DDIPU, followed by the cleavage of the urea side chain to form 4-IA, which is eventually metabolized to carbon dioxide and biomass. oup.com

| Parent Compound | Primary Metabolite | Secondary Metabolite | Further Degradation Product |

|---|---|---|---|

| Isoproturon (IPU) | Monodesmethyl-isoproturon (MDIPU) | Didesmethyl-isoproturon (DDIPU) | 4-isopropylaniline (4-IA) |

The rate of Isoproturon degradation in soil is significantly influenced by various soil properties, including organic matter content, pH, and moisture.

Organic Matter: Soil organic matter can influence degradation by affecting the bioavailability of Isoproturon to microorganisms. oup.com The metabolite 4-isopropylaniline (4-IA) has been suggested to bind irreversibly to soil organic matter components, which can decrease its availability for further microbial degradation. oup.com

pH: Soil pH has been shown to be a critical factor. researchgate.net Studies have demonstrated a positive correlation between higher soil pH (ranging from 6.1 to 7.6) and shorter Isoproturon half-lives. oup.com This suggests that the bacteria involved in the degradation process are affected by the spatial heterogeneity in soil pH. oup.com Conversely, other findings indicate that a decrease in pH could lead to an increase in Isoproturon dissipation. researchgate.net

Moisture: Water availability is a major factor affecting Isoproturon degradation. nih.gov Degradation is more sensitive to variations in water content than to temperature changes within typical environmental ranges. nih.gov For instance, in surface layers, the degradation half-life can increase by a factor of 10 to 15 when the water content decreases significantly. nih.gov

The persistence of Isoproturon in soil, often expressed as its half-life (DT50), can vary considerably depending on environmental conditions and soil type. Under temperate climates, the half-life is approximately 40 days, while in tropical climates, it can be as short as 15 days. who.intisws.org.in However, a wide range of half-life values, from 4 to over 400 days, has been reported, highlighting the impact of specific soil properties and microbial community composition. researchgate.net

Isoproturon's sorption to soil particles, which affects its mobility and bioavailability, is generally low. coastalwiki.orgnih.gov The soil solid-liquid partition coefficient (Kd), a measure of sorption, for Isoproturon is in the range of 1.96 to 5.75, indicating weak adsorption. nih.gov This sorption is directly related to the soil's organic carbon content. nih.gov The organic carbon-water (B12546825) partition coefficient (Koc) for Isoproturon has been reported as 126, which suggests moderate mobility in soil. nih.gov This low to moderate sorption, coupled with high desorption potential, contributes to its potential for leaching. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| Half-life (Soil, Temperate) | ~40 days who.intcoastalwiki.org | Indicates moderate persistence. |

| Half-life (Soil, Tropical) | ~15 days who.intisws.org.in | Indicates lower persistence in warmer climates. |

| Kd (Soil Partition Coefficient) | 1.96 - 5.75 nih.gov | Indicates low sorption to soil particles. |

| Koc (Organic Carbon Partition Coefficient) | 126 nih.gov | Suggests moderate mobility in soil. |

Movement and Distribution in Aquatic Environments

Due to its mobility in soil, Isoproturon is frequently detected in both surface and groundwater, raising concerns about water quality. oup.comwho.int

Isoproturon's low tendency to adsorb to soil particles contributes to its potential to move from treated fields into water bodies. coastalwiki.orgbeyondpesticides.org Its detection in rivers, streams, lakes, and groundwater across Europe is well-documented. oup.commdpi.com Heavy rainfall events following application can lead to rapid leaching and surface runoff of both Isoproturon and its metabolites. oup.com The potential for biodegradation of Isoproturon decreases below the topsoil layer, meaning that once it leaches past this zone, its persistence can increase, posing a greater threat to groundwater resources. nih.govoup.com

In aquatic environments, Isoproturon is relatively persistent. who.int It undergoes slow hydrolysis, with a reported half-life of about 30 days in water. who.intisws.org.inprimaryinfo.com

Photochemical degradation, or photolysis, can also contribute to the breakdown of Isoproturon in water, especially when exposed to sunlight. oup.comwho.int This process can lead to the formation of various photometabolites. who.int While Isoproturon is relatively stable to light, sustained exposure to ultraviolet radiation can result in its degradation into multiple products. wikipedia.org The primary photochemical degradation pathways involve N-demethylation and oxidation of the ring-isopropyl group. wikipedia.org Some identified photometabolites include 3-(4-isopropylphenyl)-1-methylurea and 3-(4-isopropylphenyl)urea. who.int It is important to note that some of these degradation products may be more hazardous to non-target organisms than the parent compound. oup.com

Bioconcentration and Distribution in Non-Target Aquatic Organisms (e.g., Plants, Mollusks)

The potential for Urea, N-(2-chlorophenyl)-N'-(1-methylethyl)- to accumulate in aquatic life is a significant aspect of its environmental profile. Studies have shown that the bioconcentration of this compound varies considerably among different types of aquatic organisms.

Photosynthetic organisms, particularly aquatic plants, have demonstrated a significant capacity to accumulate Isoproturon. Research conducted in outdoor aquatic microcosms revealed high variability in the concentration of Isoproturon in exposed plants, with bioconcentration factors (BCFs) ranging from 100 to 1,200. This observed bioconcentration is notably higher than what is typically predicted by standard numerical models. The discrepancy is likely due to the specific binding of Isoproturon to a protein within the photosynthetic apparatus of these organisms. As a photosystem II inhibitor, it directly interacts with the photosynthetic process, leading to this enhanced accumulation.

In contrast, studies have indicated that bioconcentration of Isoproturon does not appear to occur in mollusks. This suggests a significant difference in the uptake and metabolic pathways of the compound between photosynthetic organisms and invertebrates like mollusks. The low bioconcentration factor in these non-target animals indicates a lower risk of accumulation through direct exposure to contaminated water.

Interactive Table: Bioconcentration of Urea, N-(2-chlorophenyl)-N'-(1-methylethyl)- in Aquatic Organisms

| Organism Type | Bioconcentration Factor (BCF) | Key Findings |

| Aquatic Plants | 100 - 1,200 | High variability; higher than predicted due to specific binding to photosynthetic proteins. |

| Mollusks | Low (no significant bioconcentration) | Bioconcentration does not appear to be a significant pathway of exposure. |

Modeling and Prediction of Environmental Behavior

To better understand and predict the movement and persistence of Urea, N-(2-chlorophenyl)-N'-(1-methylethyl)- in the environment, various computational models and risk assessment frameworks are employed.

Computational Models for Simulating Environmental Transport and Fate

A variety of computational models are utilized to simulate the transport and fate of pesticides like Isoproturon in soil and water systems. These models are essential tools for predicting potential environmental concentrations and understanding the key processes that govern the compound's behavior.

One such model is HYDRUS-2D , which is used to simulate water flow and the dynamics of substances like Isoproturon in soil. This model can account for factors such as soil heterogeneity and the presence of organic matter, which can influence the degradation and sorption of the herbicide, thereby affecting its transport into aquatic environments.

Other models are employed within regulatory frameworks to estimate predicted environmental concentrations (PECs) in surface water. These include a suite of models that simulate various environmental compartments and processes:

FOCUS Surface Water Scenarios: These provide a standardized framework for assessing pesticide risks to aquatic environments under different European agricultural conditions.

Kinetic Models (e.g., CAKE, KinGUI): These are used to derive degradation half-lives from studies conducted in soil and water-sediment systems.

Transport Models (e.g., MACRO, PRZM, TOXSWA): These models simulate the movement of pesticides through soil (leaching) and via runoff and spray drift into adjacent water bodies.

These models integrate data on the chemical properties of Isoproturon, soil characteristics, and climatic conditions to provide estimations of its environmental distribution and persistence.

Risk Assessment Frameworks for Environmental Exposure (excluding human/mammalian health)

The environmental risk assessment of Urea, N-(2-chlorophenyl)-N'-(1-methylethyl)- in aquatic ecosystems follows structured frameworks designed to protect non-target organisms. These frameworks are typically tiered, moving from conservative initial assessments to more refined, data-intensive evaluations if a potential risk is identified.

A common approach is the probabilistic risk assessment , which evaluates the potential for adverse effects by comparing the distribution of expected environmental concentrations with the distribution of species sensitivity to the compound. nih.gov This involves the use of Species Sensitivity Distributions (SSDs) , which are statistical models that describe the variation in toxicity among different species.

The risk characterization often involves calculating a Risk Quotient (RQ) . This is the ratio of the Predicted Environmental Concentration (PEC) to a relevant ecotoxicological endpoint, such as the No-Observed-Effect Concentration (NOEC) or the concentration at which 50% of the population shows an effect (EC50). An RQ value greater than a specified level of concern triggers the need for a more detailed risk assessment or risk mitigation measures.

For photosystem II inhibitors like Isoproturon, the risk assessment framework places a strong emphasis on the most sensitive aquatic organisms, which are algae and other aquatic plants. wur.nl The assessment considers both acute and chronic exposure scenarios and aims to establish a Regulatory Acceptable Concentration (RAC) in the environment. nih.gov Tiered approaches, as proposed in various regulatory frameworks, allow for a systematic and resource-efficient evaluation, starting with simple, conservative calculations and progressing to more complex and realistic assessments, such as semi-field or field studies, if necessary. unl.pt

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for isolating Isoproturon from complex sample mixtures, thereby allowing for its accurate measurement. High-performance liquid chromatography and gas chromatography are the most predominantly employed techniques.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Isoproturon. who.int Reversed-phase HPLC is a common approach for the separation of this compound. sielc.com The method's versatility is enhanced by the availability of various detectors that offer different levels of sensitivity and selectivity.

UV Detection: HPLC coupled with an ultraviolet (UV) detector is a robust and common method for Isoproturon analysis. The compound exhibits UV absorbance, allowing for its quantification. Detection limits in the range of 10 to 100 ng/litre have been reported for the analysis of Isoproturon in water. who.int

Electrochemical Detection: For enhanced sensitivity, electrochemical detection can be employed. This technique has also demonstrated detection limits between 10 and 100 ng/litre. who.int

Fluorescence Detection: While Isoproturon itself is not naturally fluorescent, derivatization techniques can be used to form a fluorescent product. oup.com For instance, a method involving derivatization with 2-cyanoacetamide (B1669375) in a basic medium produces a fluorescent compound that can be detected with high sensitivity. oup.comresearchgate.net This spectrofluorimetric method has a reported limit of detection of 0.144 µg/mL. researchgate.net

Table 1: HPLC Methods for Isoproturon Analysis

| Detector Type | Principle | Reported Limit of Detection (LOD) | Sample Matrix |

| UV/Photodiode Array | Measurement of UV absorbance by the analyte. who.int | 0.05 mg/kg nih.gov | Cereal grains, pasta nih.gov |

| Electrochemical | Measurement of the current resulting from oxidation or reduction of the analyte. who.int | 10-100 ng/L who.int | Water who.int |

| Fluorescence (post-derivatization) | Measurement of light emitted by a fluorescent derivative of the analyte. oup.com | 0.144 µg/mL researchgate.net | Grains, seeds oup.com |

Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) provide high-resolution separation and definitive identification of Isoproturon. oup.com Although phenylurea herbicides can be thermally labile, GC-based methods have been successfully developed, sometimes involving a derivatization step to improve volatility and thermal stability. agriculturejournals.cz For instance, derivatization with heptafluorobutyric anhydride (B1165640) has been used for the analysis of phenylurea pesticides in water by GC-MS. agriculturejournals.cz A method for determining Isoproturon residues in grain crops, soil, and water utilizes acid hydrolysis followed by determination of the resulting aromatic amine by GC after bromination, with a detection limit of 0.002–0.005 mg/kg. belal.by

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for trace analysis of Isoproturon, offering exceptional sensitivity and selectivity. oup.commdpi.com This technique is particularly valuable for analyzing complex matrices like food and environmental samples. agriculturejournals.cz Ultra-high-performance liquid chromatography (UHPLC-MS/MS) further enhances performance by providing rapid separation in under 10 minutes per sample with high sensitivity at µg/kg levels. mdpi.com

LC-MS/MS methods for Isoproturon often utilize atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). nih.govagriculturejournals.cz The use of tandem mass spectrometry allows for multiple reaction monitoring (MRM), which significantly reduces matrix interference and ensures accurate quantification. ual.es For example, an HPLC-MS/MS method for analyzing Isoproturon in poppy seeds reported a detection limit of 0.01 mg/kg. agriculturejournals.czagriculturejournals.cz

Table 2: LC-MS/MS Parameters for Isoproturon Analysis

| Parameter | Details | Source |

| Ionization Mode | Positive Atmospheric Pressure Chemical Ionisation (APCI) | agriculturejournals.cz |

| Separation Column | Lichrospher C18 (25 cm × 4 mm, 5 µm) | agriculturejournals.cz |

| Detection Mode | MS/MS | agriculturejournals.cz |

| Precursor Ion | [M+H]+ = 207 m/z | agriculturejournals.cz |

| Product Ions | m/z 165 and 72 | agriculturejournals.cz |

| Limit of Detection | 0.01 mg/kg | agriculturejournals.czagriculturejournals.cz |

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step to isolate Isoproturon from the sample matrix and remove interfering substances prior to chromatographic analysis.

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues, including Isoproturon, in a variety of food and environmental matrices. d-nb.infonih.gov This approach involves an initial extraction with an organic solvent (commonly acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. sigmaaldrich.com The QuEChERS method has been successfully applied for the extraction of Isoproturon from grains and seeds, demonstrating good recoveries. oup.comresearchgate.net For instance, a study using a QuEChERS-based extraction followed by spectrofluorimetric analysis reported recoveries ranging from 85.00% to 96.00% in different matrices. researchgate.net

The standard QuEChERS procedure generally involves:

Homogenization of the sample.

Extraction with acetonitrile (B52724) and addition of salts (e.g., magnesium sulfate, sodium chloride).

Centrifugation to separate the layers.

A cleanup step of the supernatant using d-SPE with sorbents like primary secondary amine (PSA) to remove interferences. sigmaaldrich.com

Solid-Phase Extraction (SPE) is a classic and effective technique for the cleanup and pre-concentration of Isoproturon from aqueous and complex extracts. agriculturejournals.cz Various sorbents can be used depending on the nature of the sample matrix and the analyte. For the analysis of Isoproturon, C18 and aminopropyl-bonded silica (B1680970) cartridges are commonly employed. nih.govagriculturejournals.cz An SPE cleanup step using aminopropyl-bonded silica cartridges was used in a method to determine Isoproturon in cereal grains and pasta, achieving recoveries between 88% and 104%. nih.gov Similarly, Supelclean LC-18 SPE cartridges have been used to purify crude extracts of poppy seeds for Isoproturon analysis. agriculturejournals.czagriculturejournals.cz

Microwave-Assisted Extraction and Other Advanced Extraction Methods

Microwave-Assisted Extraction (MAE) is a modern extraction technique that utilizes microwave energy to heat the solvent and sample matrix, thereby accelerating the extraction of analytes. nih.govresearchgate.net The principle of MAE is based on the direct interaction of microwaves with polar molecules in the sample and solvent. researchgate.net This interaction causes rapid heating through two main mechanisms: ionic conduction and dipole rotation, leading to the swift transfer of target compounds from the sample matrix into the solvent. researchgate.netwho.int Key advantages of MAE over traditional methods include significantly shorter extraction times, reduced solvent consumption, lower energy use, and potentially higher extraction yields. nih.govwho.int The efficiency of MAE can be influenced by several factors, such as the nature and volume of the solvent, microwave power, temperature, extraction time, and the characteristics of the sample matrix. who.int

While the principles of MAE suggest its potential applicability for Isoproturon, specific documented applications are not prevalent in recent literature. However, other advanced extraction methods have been successfully developed and validated for Isoproturon.

One prominent method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. This technique has been effectively used for the extraction of Isoproturon from environmental samples, particularly soil. nih.govresearchgate.net The QuEChERS method typically involves an initial extraction with a solvent followed by a cleanup step to remove interfering matrix components, providing high recovery rates. For instance, a QuEChERS extraction protocol applied to soil samples for Isoproturon analysis yielded an average residue of 0.81 ± 0.07 µg/g. nih.govresearchgate.net

Another advanced technique is Solid-Phase Extraction (SPE) . SPE is widely used for sample cleanup and concentration of analytes from complex matrices prior to chromatographic analysis. In the context of Isoproturon analysis in challenging matrices like poppy seeds, SPE cartridges (e.g., Supelclean LC-18) have been employed to purify crude extracts. agriculturejournals.czresearchgate.net This cleanup step is crucial for minimizing matrix effects and achieving reliable quantification, with studies reporting recoveries of 84% for Isoproturon using an optimized SPE method. agriculturejournals.czresearchgate.net

Spectroscopic and Immunochemical Methods

Spectrofluorimetric Analysis

A highly sensitive and accurate spectrofluorimetric method has been developed for the determination of Isoproturon. nih.govoup.com This method is based on a derivatization reaction where Isoproturon reacts with 2-cyanoacetamide in a basic medium, such as ammonia, to form a highly fluorescent product. nih.govoup.comresearchgate.net The resulting fluorophore exhibits a maximum excitation wavelength at 333 nm and a maximum emission wavelength at 378 nm. researchgate.netoup.com

The reaction mechanism involves the formation of a carbanion intermediate from 2-cyanoacetamide in the presence of ammonia. researchgate.net This intermediate subsequently reacts with the carbonyl group of Isoproturon, leading to the formation of a cyanomalonamide derivative, which then rearranges into a rigid, fluorescent product. researchgate.net The fluorescence intensity of this product is directly proportional to the concentration of Isoproturon over a defined range. oup.com

The method has been validated and demonstrated to be linear over a concentration range of 0.5 to 15 µg/mL. nih.govoup.com It offers excellent sensitivity, with a reported limit of detection (LOD) of 0.144 µg/mL and a limit of quantification (LOQ) of 0.437 µg/mL. nih.govresearchgate.netoup.com The proposed method has been successfully applied to determine Isoproturon in various matrices, with recovery percentages ranging from 85.00 ± 1.2% to 96.00 ± 0.5%. nih.govresearchgate.net

Table 1: Performance Characteristics of the Spectrofluorimetric Method for Isoproturon Detection

| Parameter | Value | Reference |

|---|---|---|

| Excitation Wavelength (λex) | 333 nm | nih.gov, oup.com |

| Emission Wavelength (λem) | 378 nm | nih.gov, oup.com |

| Linear Range | 0.5 - 15 µg/mL | nih.gov, oup.com |

| Limit of Detection (LOD) | 0.144 µg/mL | nih.gov, oup.com |

| Limit of Quantification (LOQ) | 0.437 µg/mL | nih.gov, oup.com |

| Correlation Coefficient (r²) | 0.9991 | oup.com |

Immunoassay Development for Isoproturon Detection

Immunoassays, particularly enzyme-linked immunosorbent assays (ELISA), have emerged as rapid, cost-effective, and sensitive screening tools for the detection of Isoproturon in environmental samples. tandfonline.commdpi.com The development of these assays relies on the production of specific antibodies that can bind to Isoproturon.

The process typically involves synthesizing a derivative of Isoproturon, known as a hapten, which is then conjugated to a larger carrier protein (e.g., thyroglobulin) to form an immunogen. nih.gov This immunogen is used to immunize animals, such as sheep, to elicit the production of specific polyclonal or monoclonal antibodies against Isoproturon. nih.gov

Competitive ELISA is a common format used for Isoproturon detection. nih.govcranfield.ac.uk In this setup, the specific antibody is incubated with a sample containing an unknown amount of Isoproturon and a fixed amount of enzyme-labeled Isoproturon. The free and labeled Isoproturon compete for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of Isoproturon in the sample.

The sensitivity of these immunoassays is often characterized by the IC50 value, which is the concentration of Isoproturon that causes 50% inhibition of the maximum signal. Developed assays have achieved high sensitivity, with IC50 values as low as 0.64 ng/mL and detection limits down to 0.03 µg/L (0.03 ng/mL). tandfonline.comnih.gov These methods have been successfully applied to the direct determination of Isoproturon in water and soil samples. nih.govcranfield.ac.uk To improve performance in complex matrices like river water, which can cause interference and recoveries as high as 150%, antibody purification techniques have been developed. tandfonline.com Using affinity-purified antibodies can significantly reduce matrix effects, improving the accuracy and sensitivity of the assay, with one study reporting a refined IC50 of 0.29 ng/mL in river water samples. tandfonline.com

Table 2: Comparison of Developed Immunoassays for Isoproturon Detection

| Assay Type | Antibody Type | Sensitivity | Matrix | Reference |

|---|---|---|---|---|

| Indirect Enzyme Immunoassay (EIA) | Polyclonal (Crude Serum) | IC50: 0.64 ng/mL | Water | tandfonline.com |

| Indirect Enzyme Immunoassay (EIA) | Polyclonal (Affinity Purified) | IC50: 0.29 ng/mL | River Water | tandfonline.com |

| Competitive ELISA | Polyclonal (Sheep) | LOD: 0.03 µg/L | Water | nih.gov |

Ecological Impact and Bioremediation in Non Target Biota and Ecosystems

Effects on Non-Target Plant Species and Aquatic Flora

As a photosynthesis inhibitor, Isoproturon's mode of action is not exclusive to target weeds, posing a significant risk to other plants and aquatic flora. europa.euherts.ac.uk

The common duckweed, Lemna minor, is a standard model organism for assessing the phytotoxicity of herbicides in aquatic environments. dntb.gov.ua Isoproturon affects plants by interfering with the electron flow in photosystem II, which inhibits photosynthesis. europa.euherts.ac.uk This inhibition can lead to reduced growth, diminished photosynthetic pigment concentration, and the production of reactive oxygen species. researchgate.netresearchgate.netmdpi.com

Studies have shown that continuous exposure to Isoproturon causes a significant reduction in the growth and protein concentration of L. minor. researchgate.net Even at low concentrations, the herbicide can impact growth rates and chlorophyll (B73375) fluorescence. nih.gov For instance, at an exposure concentration of 10 µg/L, the effects on these parameters were noted to be less than 25%. nih.gov However, research also indicates that L. minor possesses a high capacity for recovery after single or even multiple exposures to the herbicide, with inhibitory effects being reversible when the plants are transferred to a herbicide-free environment. researchgate.netnih.gov This resilience may affect the competitiveness of L. minor within surface water communities. nih.gov

Table 1: Effects of Isoproturon on Lemna minor

| Concentration | Exposure Duration | Observed Effect | Source |

|---|---|---|---|

| 10 µg/L | 4 days | Minor effects (<25%) on growth rate and chlorophyll fluorescence. | nih.gov |

| - | 7 days | Significant growth inhibition. | nih.gov |

| - | Continuous | Significant reduction of photosynthetic pigment and protein concentration; growth inhibition. | researchgate.net |

Algae are particularly sensitive to Isoproturon due to the herbicide's specific mode of action targeting photosynthesis. europa.eu They are often the most sensitive aquatic organisms tested. europa.eu Exposure to Isoproturon can lead to the inhibition of cell growth, reduced chlorophyll fluorescence, and the induction of oxidative stress. nih.gov

In the green alga Chlamydomonas reinhardtii, exposure to Isoproturon concentrations between 5-50 µg/L for three days resulted in progressive growth inhibition. nih.gov The 72-hour EC50 value (the concentration causing a 50% effect) for this species was determined to be 43.25 µg/L. nih.gov Studies on periphyton communities, which include diatoms, have shown that Isoproturon can disrupt the development of algal biomass and alter the diversity of the community, often leading to the loss of sensitive species. researchgate.net

Table 2: Toxicity of Isoproturon to Algae

| Species | Endpoint | Value | Source |

|---|---|---|---|

| Chlamydomonas reinhardtii | 72h EC50 (growth inhibition) | 43.25 µg/L | nih.gov |

| Chlamydomonas reinhardtii | 72h NOEC (No Observed Effect Concentration) | 5 µg/L | nih.gov |

| Chlamydomonas reinhardtii | 72h LOEC (Lowest Observed Effect Concentration) | 15 µg/L | nih.gov |

| General Algae | Acute Toxicity (EC50) | >13 µg/L | coastalwiki.org |

| Phaeodactylum tricornutum (Marine Alga) | NOEC | 3.2 µg/L | europa.eu |

Impact on Microbial Communities in Soil and Water

The degradation of phenylurea herbicides like Isoproturon in agricultural fields is predominantly a microbial process. oup.comoup.com The presence and activity of competent microbial populations are key factors determining the herbicide's persistence and potential for leaching into groundwater. oup.com

Exposure to Isoproturon can alter the composition and metabolic activity of soil and water microbial communities. oup.com In some agricultural soils with a history of Isoproturon application, a rapid and extensive mineralization of the herbicide has been observed, suggesting an in-situ microbial adaptation. oup.com This adaptation is associated with a proliferation of the degrading organisms. oup.com

Studies have shown that Isoproturon can have both inhibitory and activating effects on different microbial groups, depending on the concentration and incubation time. researchgate.net For instance, a transitory inhibitory effect on soil fungi may be followed by activation, while inhibition of bacteria and actinomycetes may last longer before activation is observed. researchgate.net The addition of Isoproturon to groundwater samples has been shown to cause an increase in species diversity, and degradation rates were correlated with the increasing dominance of a few species. nih.gov Genera such as Sphingomonas and Variovorax have been implicated in the degradation of phenylurea herbicides and have been reported to become more abundant upon exposure. oup.com

The complete mineralization of Isoproturon often involves the cooperative metabolic activities of a microbial consortium. oup.com It has been suggested that the difficulty in isolating single microbial strains capable of completely mineralizing the herbicide is due to the involvement of these consortia in the degradation process. oup.com These consortia can be more efficient than single degrader strains for cleaning up organic chemicals in soil. nih.govresearchgate.net

A bacterial culture capable of rapidly mineralizing Isoproturon was found to consist of six different members, with the dominant one related to Sphingomonas sp. nih.gov While none of the six isolated strains could degrade Isoproturon in a pure culture, the intact consortium retained the ability to mineralize the compound, indicating that complex interactions are involved. nih.gov Similarly, a mixed culture of four bacterial strains (Sphingomonas sp. ISP1, Arthrobacter sp. ISP2, Acinetobacter baumannii 4IA, and Pseudomonas sp. ISP3) completely degraded Isoproturon at 100 mg/L within 10 days. scholaris.ca Synergistic metabolism within a consortium, where the metabolic intermediate of one bacterium is utilized by another, can accelerate biodegradation and prevent the accumulation of potentially toxic metabolites. researchgate.net For example, the Sphingomonas sp. strain SRS2 requires amino acids supplied by another strain to rapidly metabolize Isoproturon. frontiersin.orgnih.gov

Bioremediation and Phytoremediation Strategies

Given the environmental concerns associated with Isoproturon, various strategies for its removal from contaminated soil and water have been explored. fao.org

Bioremediation approaches focus on harnessing the metabolic capabilities of microorganisms. Bioaugmentation, which involves inoculating contaminated sites with specific microorganisms or microbial consortia known to degrade the pollutant, is a promising method. fao.orgcdnsciencepub.com Inoculation of agricultural soil with a Sphingomonas sp. strain or a microbial consortium significantly enhanced the mineralization of Isoproturon compared to uninoculated soil. nih.gov The microbial consortium was found to be more efficient, resulting in significantly lower concentrations of Isoproturon residues. nih.gov

Phytoremediation utilizes plants to remove, degrade, or contain environmental contaminants. acs.org Transgenic plants have been developed to enhance the phytoremediation of Isoproturon. In one study, transgenic soybeans expressing a bacterial N-demethylase gene showed significant tolerance to Isoproturon and were able to demethylate it into a less phytotoxic metabolite. nih.govresearchgate.net These transgenic soybeans demonstrated high efficiency in removing the herbicide from both water and soil. nih.govresearchgate.net Aquatic plants like Lemna minor also show potential for the phytoremediation of Isoproturon. dntb.gov.uanih.gov

Table 3: Phytoremediation of Isoproturon by Transgenic Soybeans

| Environment | Time Period | Removal Efficiency | Source |

|---|---|---|---|

| Water | 5 days | 98% | nih.govresearchgate.net |

| Soil | 14 days | 84% | nih.govresearchgate.net |

Application of Degrading Microorganisms for Environmental Decontamination

The primary mechanism for the breakdown of Isoproturon in the environment is microbial degradation. A diverse range of soil- and water-borne microorganisms, including bacteria and fungi, have demonstrated the ability to metabolize this herbicide, transforming it into less toxic compounds.

Numerous fungal species have been identified as potent degraders of Isoproturon. Studies have isolated various fungi from contaminated agricultural soils that can effectively uptake and transform the herbicide. The degradation process by fungi often involves hydroxylation at the isopropyl side chain and N-demethylation of the urea (B33335) side chain. For instance, Talaromyces helicus has been shown to remove approximately 80% of initial Isoproturon within 15 days, producing metabolites through both demethylation and hydroxylation pathways. Similarly, the white-rot fungus Phanerochaete chrysosporium utilizes its lignin-degrading enzymes to break down Isoproturon.

Bacterial degradation of Isoproturon is also a significant process in its environmental dissipation. Several bacterial strains capable of mineralizing Isoproturon have been isolated, with Sphingomonas species being particularly prominent. For example, Sphingomonas sp. strain AK1 has been shown to enhance the mineralization of Isoproturon in agricultural soil. The primary bacterial metabolic pathway typically begins with N-demethylation, leading to the formation of metabolites such as 3-(4-isopropylphenyl)-1-methylurea (MDIPU) and subsequently 3-(4-isopropylphenyl)-urea (DDIPU). A mixed culture of four bacterial strains, including Sphingomonas sp. ISP1, Arthrobacter sp. ISP2, Acinetobacter baumannii 4IA, and Pseudomonas sp. ISP3, was able to completely degrade 100 mg/L of Isoproturon within 10 days.

Table 1: Microorganisms Involved in the Degradation of Urea, N-(2-chlorophenyl)-N'-(1-methylethyl)-

Microorganism Type Degradation Pathway/Metabolites Noteworthy Findings Reference Aspergillus ochraceus Fungus Hydroxylation (1-OH-IPU, 2-OH-IPU) Isolated from polluted soils and showed significant uptake and production of derivatives. [1, 3] [1, 3] Fusarium flocciferum Fungus Hydroxylation Demonstrated potential for bioremediation of polluted soils. Talaromyces helicus Fungus Demethylation (MDIPU, DDIPU), Hydroxylation (1-OH-IPU, 2-OH-IPU) Removed approximately 80% of Isoproturon within 15 days. Mortierella sp. Fungus Hydroxylation (primarily 1-OH-IPU) Identified as a key player in the formation of hydroxylated metabolites in soil. Phanerochaete chrysosporium Fungus Enzymatic degradation A white-rot fungus capable of degrading Isoproturon. Sphingomonas sp. Bacterium N-demethylation, Mineralization Several strains (e.g., SRS2, F35, AK1) have been identified as effective Isoproturon mineralizers. [4, 5] Proliferation associated with rapid degradation in soils with higher pH. [4, 5, 10] Pseudomonas aeruginosa Bacterium Complete mineralization Identified as a multifunctional bioinoculant for environmental significance. Bacterial Consortium (Sphingomonas sp., Arthrobacter sp., Acinetobacter baumannii, Pseudomonas sp.) Bacteria N-demethylation (MDIPU, DDIPU), Formation of 4-isopropylaniline (B126951) Completely degraded 100 mg/L of Isoproturon within 10 days in vitro. [15, 13] [15, 13]

Phytoremediation Potential of Specific Plant Species

Phytoremediation, the use of plants to clean up contaminated environments, offers another viable strategy for mitigating Isoproturon pollution. Plants can absorb the herbicide from soil and water and subsequently metabolize it into less harmful substances.

The potential of phytoremediation has been significantly advanced through the development of transgenic plants engineered with specific genes that enhance their herbicide tolerance and degradation capabilities. For instance, transgenic Arabidopsis thaliana plants expressing human cytochrome P450-1A2 have demonstrated an enhanced ability to detoxify and degrade Isoproturon. These transgenic plants exhibited vigorous growth even at high concentrations of the herbicide, which significantly impaired the growth of their wild-type counterparts. The expression of the CYP1A2 gene facilitates the metabolism and removal of the phenylurea herbicide.